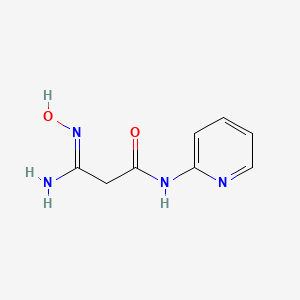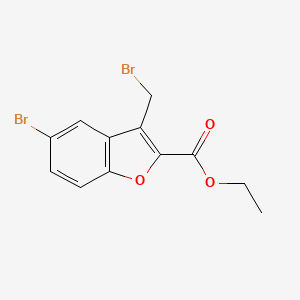
Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate
Übersicht
Beschreibung
This compound is a derivative of benzofuran, which is a heterocyclic compound. It has bromine atoms attached at the 5th and 3rd positions of the benzofuran ring, with the 3rd position also having a bromomethyl group. The 2nd position of the benzofuran ring is attached to a carboxylate group, which is in turn attached to an ethyl group .
Molecular Structure Analysis
The molecular structure would likely have the benzofuran ring system as the base, with the various groups attached at the mentioned positions. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atoms might be replaced in a nucleophilic substitution reaction. The carboxylate group could potentially undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of bromine atoms and a carboxylate group, it’s likely that this compound would have significant polarity. The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Synthesis of Regioregular Thiophene-Based Conjugated Polymers The compound could be used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
Development of Anticancer Agents
There is potential for this compound to be used in the development of novel anticancer agents . The design and syntheses of a novel series of amino analogues of 5-bromobrassinin (Type A target compounds) and their cyclization products (Types B–E target compounds) as new and potent anticancer agents which can improve cancer treatments .
4. Development of Organic Light Emitting Diodes (OLEDs) Given its potential use in the synthesis of regioregular thiophene-based conjugated polymers , this compound could also be used in the development of Organic Light Emitting Diodes (OLEDs). These polymers are often used in the active layer of OLEDs due to their ability to emit light when an electric current is applied.
Development of Solar Cells
Similarly, the potential use of this compound in the synthesis of regioregular thiophene-based conjugated polymers could make it useful in the development of solar cells. These polymers can be used in the active layer of organic photovoltaic cells (OPVs) due to their ability to absorb light and generate charge carriers.
Development of Transistors
Again, the potential use of this compound in the synthesis of regioregular thiophene-based conjugated polymers could make it useful in the development of transistors. These polymers can be used in the semiconductor layer of organic field-effect transistors (OFETs) due to their ability to transport charge.
Eigenschaften
IUPAC Name |
ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O3/c1-2-16-12(15)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNRHLPIIQOQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



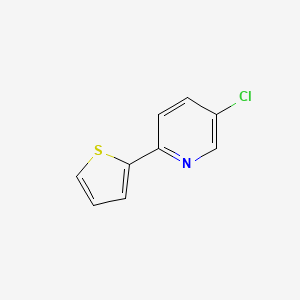
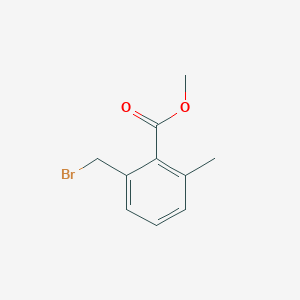
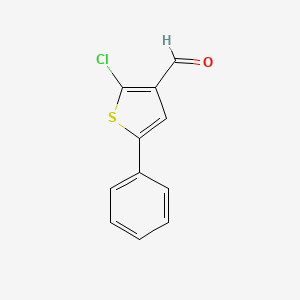
![3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea](/img/structure/B3272220.png)
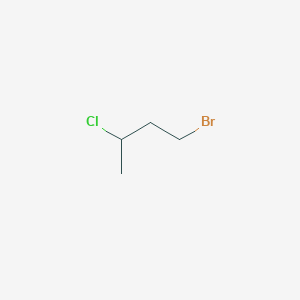
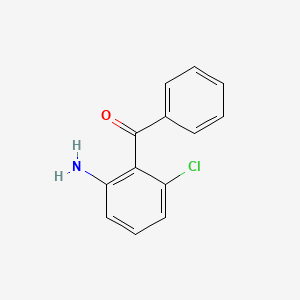
![2-{[Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetic acid](/img/structure/B3272251.png)


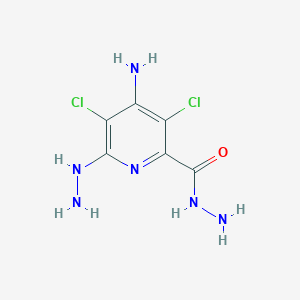
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B3272286.png)
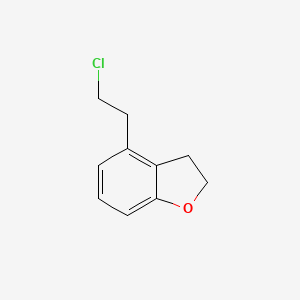
![5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3272299.png)
